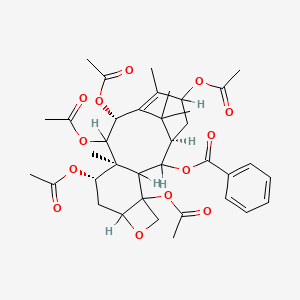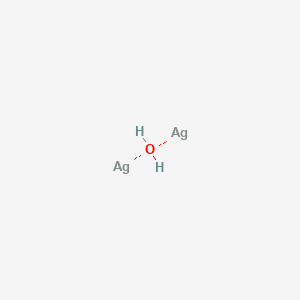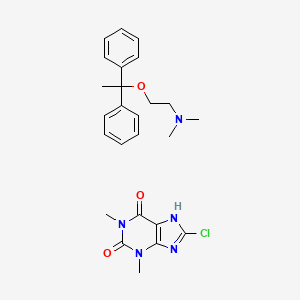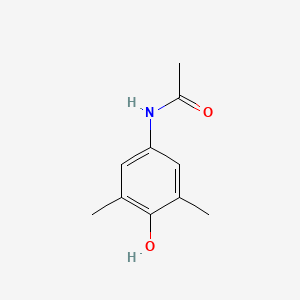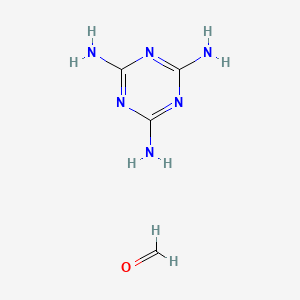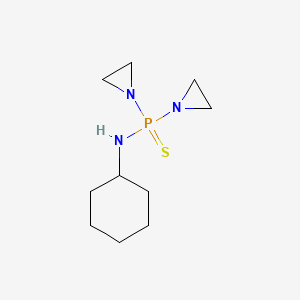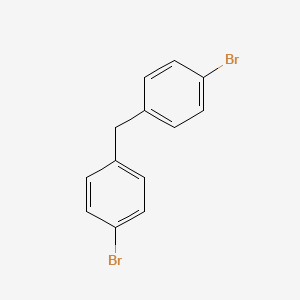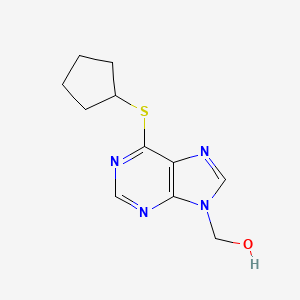
Chrysamine G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Chrysamine G can be synthesized through a diazotization reaction followed by azo coupling. The process involves the following steps:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Azo Coupling: The diazonium salts are then coupled with phenolic compounds to form the azo dye.
Industrial Production Methods: Industrial production of this compound involves large-scale diazotization and azo coupling reactions under controlled conditions. The process requires precise temperature control and the use of high-purity reagents to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Chrysamine G undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid and nitric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Chrysamine G has a wide range of scientific research applications:
Chemistry: Used as a probe for studying amyloid fibrils and other protein aggregates.
Biology: Employed in histological staining to detect amyloid deposits in tissues.
Medicine: Utilized in Alzheimer’s disease research to quantify amyloid β deposition.
Mechanism of Action
Chrysamine G exerts its effects by binding to beta-amyloid proteins. The binding occurs through hydrophobic interactions and hydrogen bonding, allowing this compound to penetrate the blood-brain barrier and bind to amyloid plaques. This binding inhibits the aggregation of amyloid β and reduces its neurotoxicity .
Comparison with Similar Compounds
Congo Red: Like Chrysamine G, Congo Red is an amyloid-binding dye used in histological staining.
Thioflavin T: Another amyloid-binding dye used in Alzheimer’s disease research.
Curcumin: A natural compound with amyloid-binding properties
Uniqueness of this compound: this compound is unique due to its high affinity for beta-amyloid proteins and its ability to penetrate the blood-brain barrier. This makes it particularly useful in Alzheimer’s disease research and distinguishes it from other amyloid-binding compounds .
Properties
Molecular Formula |
C26H18N4O6 |
|---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
5-[[4-[4-[(3-carboxy-4-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C26H18N4O6/c31-23-11-9-19(13-21(23)25(33)34)29-27-17-5-1-15(2-6-17)16-3-7-18(8-4-16)28-30-20-10-12-24(32)22(14-20)26(35)36/h1-14,31-32H,(H,33,34)(H,35,36) |
InChI Key |
XFFSCOOTVXBLCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O)N=NC4=CC(=C(C=C4)O)C(=O)O |
Synonyms |
3,3'-((1,1'-biphenyl)-4,4'-diylbis(azo))bis(6-hydroxybenzoic acid), disodium salt C.I. Direct Yellow 1 chrysamine chrysamine G |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


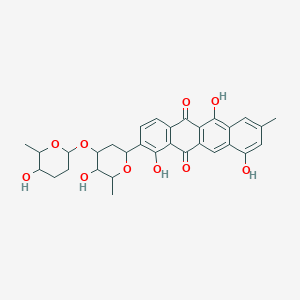
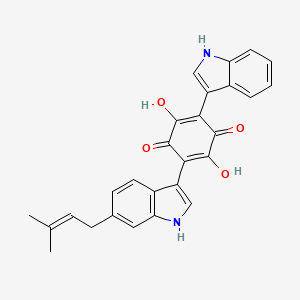
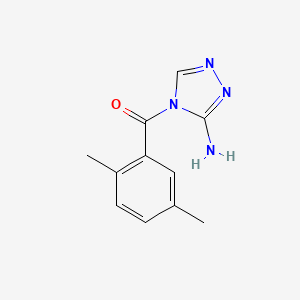
![(11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl N-methylcarbamate](/img/structure/B1199858.png)
METHANONE](/img/structure/B1199860.png)
